molecular formula C48H91NO8 B1252166 GalCer(d18:1/24:1(15Z))

GalCer(d18:1/24:1(15Z))

Cat. No. B1252166
M. Wt: 810.2 g/mol
InChI Key: WBOZIXHPUPAOIA-JMDWBTAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-galactosyl-N-[(15Z)-tetracosenoyl]sphingosine is a N-acyl-beta-D-galactosylsphingosine in which the acyl group is (15Z)-tetracosenoyl. It has a role as a mouse metabolite. It derives from a (15Z)-tetracosenoic acid.

Scientific Research Applications

  • Cancer Research and Biomarkers

    • Sulfatides, a category of sulfated galactosylceramides (GalCer), have been found elevated in various types of cancer, including ovarian cancer. This elevation in ovarian cancer was confirmed using mass spectrometry, and the research suggests potential importance in cancer biology and as biomarkers (Liu et al., 2010).
  • Membrane Biophysics

    • Studies on glycosphingolipids, including GalCer, focused on their acyl chain orientation in phospholipid bilayers. This research is significant for understanding the structural arrangement of GalCer's acyl chain, which impacts its role in membrane dynamics and function (Morrow et al., 1993).
  • Liver Disease Biomarkers

    • Dihydroceramide (dhCer), a derivative of GalCer, was studied for its role in the progression of acute-on-chronic liver failure. This research highlighted dhCer as a potential biomarker for liver disease prognosis (Li et al., 2019).
  • Lipid Analysis Techniques

    • A study developed a new LC/MS-based method using differential ion mobility spectrometry for quantifying isomeric cerebrosides, including GalCer, in biological samples. This advancement is crucial for glycosphingolipid analysis in biomarker discovery and drug screening (Xu et al., 2018).
  • Thermotropic Behavior

    • Research on galactosylceramides with cis-monoenoic fatty acyl chains, including GalCer, has provided insights into their thermotropic behavior. This study is important for understanding how GalCer modulates the physical properties of cell membranes (Kulkarni & Brown, 1998).
  • Immunology and Therapeutics

    • α-Galactosylceramide, a synthetic glycolipid agonist of GalCer, was explored for its potential in modulating immune responses. This research has implications in therapeutic applications for diseases that require balanced immune responses (Ru & Peijie, 2009).

properties

Product Name

GalCer(d18:1/24:1(15Z))

Molecular Formula

C48H91NO8

Molecular Weight

810.2 g/mol

IUPAC Name

(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide

InChI

InChI=1S/C48H91NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,41-43,45-48,50-51,53-55H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)/b18-17-,37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1

InChI Key

WBOZIXHPUPAOIA-JMDWBTAUSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O

synonyms

C 24-cerebroside
N-nervonylgalactosylsphingosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GalCer(d18:1/24:1(15Z))
Reactant of Route 2
GalCer(d18:1/24:1(15Z))
Reactant of Route 3
GalCer(d18:1/24:1(15Z))
Reactant of Route 4
GalCer(d18:1/24:1(15Z))
Reactant of Route 5
GalCer(d18:1/24:1(15Z))
Reactant of Route 6
GalCer(d18:1/24:1(15Z))

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